D,L-Homoglutamine

概要

説明

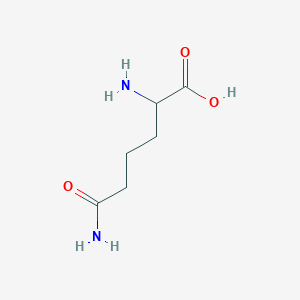

D,L-Homoglutamine is a compound that serves as a glutamine analog. It is a racemic mixture of both D and L forms, which helps in understanding the differential roles of stereoisomers in biological systems. The molecular formula of this compound is C6H12N2O3, and it has a molecular weight of 160.17 g/mol . This compound is used primarily for research purposes and is not intended for diagnostic or therapeutic use .

準備方法

D,L-Homoglutamine can be synthesized through various synthetic routes. One common method involves the solid-phase synthesis technique, which is often used to prepare peptide analogs. The reaction conditions typically involve the use of protecting groups to ensure the selective reaction of functional groups . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

化学反応の分析

D,L-Homoglutamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives .

科学的研究の応用

Biochemical Properties

D,L-Homoglutamine's structure is similar to that of glutamine, which facilitates its interaction with various biological pathways. The compound is known to affect cellular metabolism by modulating the activity of enzymes involved in amino acid metabolism and nitrogen metabolism pathways .

Pharmacological Studies

This compound is being investigated for its potential as a therapeutic agent due to its ability to mimic glutamine's effects while potentially altering metabolic pathways. Its role as a substrate or inhibitor in various enzymatic reactions makes it a candidate for drug development targeting metabolic disorders.

Cancer Research

The compound has been studied in relation to cancer metabolism. Given that glutamine is a vital nutrient for rapidly proliferating cancer cells, this compound may serve as a tool to understand how alterations in glutamine metabolism can influence tumor growth and survival .

Neurobiology

Research has suggested that amino acids like this compound can influence neurotransmitter synthesis and release. By studying its effects on neuronal cells, researchers aim to uncover insights into neurodegenerative diseases where glutamate signaling is disrupted .

Case Study 1: Glutamine Analog in Cancer Metabolism

A study examined the effect of this compound on glioma cell lines. The results demonstrated that the compound could alter cellular growth patterns by affecting glutaminase activity, suggesting potential applications in glioma treatment strategies .

Case Study 2: Impact on Amino Acid Transporters

Another investigation focused on how this compound interacts with amino acid transporters like ASCT2. The findings revealed that this compound could modulate transporter activity, thereby influencing the uptake of essential nutrients in cancer cells .

作用機序

The mechanism of action of D,L-Homoglutamine involves its interaction with various molecular targets and pathways. As a glutamine analog, it can mimic the behavior of glutamine in biological systems. This includes its role in nitrogen transport, energy metabolism, and protein synthesis. This compound can also influence the expression of genes related to metabolism, signal transduction, and cell defense .

類似化合物との比較

D,L-Homoglutamine can be compared with other similar compounds such as L-glutamine, D-glutamine, and other glutamine analogs. One of the unique aspects of this compound is its racemic nature, which allows for the study of both D and L forms simultaneously. This is particularly useful in enzymology and other fields where the stereochemistry of molecules plays a crucial role .

List of Similar Compounds::- L-Glutamine

- D-Glutamine

- 6-Oxolysine

- DL-5-Carbamoylnorvaline

- 6-Amino-6-oxonorleucine

- 5-(Aminocarbonyl)norvaline

生物活性

D,L-Homoglutamine, a derivative of glutamine, has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an additional methylene group compared to glutamine, which alters its biochemical interactions and transport mechanisms. The compound exists in two enantiomeric forms: D-homoglutamine and L-homoglutamine. Both forms exhibit unique biological activities due to their differing interactions with biological systems.

Biological Activity

1. Transport Mechanisms

Homoglutamine interacts with various amino acid transporters in the body. Notably, it has been shown to influence the activity of the alanine-serine-cysteine transporter 2 (ASCT2). Research indicates that this compound can act as an inhibitor of ASCT2, suggesting that it may compete with other amino acids for transport across cell membranes. This competitive inhibition could have implications for cellular amino acid homeostasis and metabolism .

2. Metabolic Effects

Studies have demonstrated that this compound can affect metabolic pathways involving glutamine synthesis and utilization. For instance, the hepatic synthesis of glutamine is crucial for ammonia detoxification and nitrogen metabolism. The presence of homoglutamine may modulate these pathways by altering the substrate availability for enzymes involved in these processes .

Case Study 1: Inhibition of Glutamine Transport

A study investigating the interaction of this compound with ASCT2 revealed that increasing concentrations of homoglutamine resulted in reduced currents in ASCT2-expressing cells, indicating a competitive inhibitory effect. The apparent affinity of homoglutamine for ASCT2 was found to be lower than that of glutamate, suggesting that while it can bind to the transporter, it may not be effectively transported .

Case Study 2: Impact on Hepatic Metabolism

In a mouse model lacking glutamine synthetase (GS), researchers observed altered levels of glutamate and other TCA cycle intermediates. The introduction of this compound influenced these metabolic changes, indicating its role in modulating hepatic metabolism and potentially providing insights into its therapeutic applications in metabolic disorders .

Research Findings

特性

IUPAC Name |

2,6-diamino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSUQQZGCHHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346546 | |

| Record name | D,L-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34218-76-3 | |

| Record name | D,L-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。